molecular formula C16H30ClNO2 B2978490 1-(3,5-Dimethylpiperidin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride CAS No. 1212410-43-9

1-(3,5-Dimethylpiperidin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride

Katalognummer: B2978490
CAS-Nummer: 1212410-43-9
Molekulargewicht: 303.87
InChI-Schlüssel: YLVIXYREBKCECV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethylpiperidin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 3,5-dimethylpiperidine moiety and a 3-methylpent-1-yn-3-yl ether group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound’s alkyne-containing ether group may contribute to unique lipophilicity and metabolic stability compared to simpler ether derivatives .

Eigenschaften

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2.ClH/c1-6-16(5,7-2)19-12-15(18)11-17-9-13(3)8-14(4)10-17;/h1,13-15,18H,7-12H2,2-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVIXYREBKCECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1CC(CC(C1)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling or other alkyne-forming reactions.

    Formation of the Final Compound: The final step involves the coupling of the piperidine derivative with the alkyne-containing moiety, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dimethylpiperidin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of propan-2-ol derivatives with substituted amines and ethers. Below is a comparison with structurally related compounds:

Compound Name Key Substituents Molecular Weight Observed Activity
1-(3,5-Dimethylpiperidin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride (Target) 3,5-Dimethylpiperidine, 3-methylpent-1-yn-3-yl ether ~339.9 g/mol* Hypothetical β-adrenergic modulation (inferred from structural analogs)
1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride () 2-Bromophenoxy instead of alkyne ether ~403.7 g/mol No reported activity; structural similarity suggests potential spasmolytic effects
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () Indole and methoxyphenoxy groups ~474.5 g/mol Antiarrhythmic, α1/α2/β1-adrenoceptor binding affinity
RS39604HCl () Sulfonamide and dimethoxybenzyl groups ~648.1 g/mol Serotonin receptor antagonism (inferred from substituents)

*Calculated based on formula.

Functional Group Impact on Pharmacological Profile

3,5-Dimethylpiperidine vs. Other Amines: The 3,5-dimethylpiperidine group in the target compound likely enhances steric hindrance and receptor selectivity compared to simpler amines (e.g., ethylamino groups in ). This substitution may reduce off-target interactions, improving therapeutic specificity .

Alkyne Ether vs. Aromatic ethers (e.g., indole derivatives in ) are associated with adrenoceptor binding due to π-π stacking interactions, which the alkyne ether lacks. This may limit the target compound’s efficacy in arrhythmia models .

Hydrochloride Salt vs. Free Base :

  • The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in parenteral formulations. Similar salts (e.g., naepaine hydrochloride in ) are standard in pharmaceutical manufacturing for stability .

Research Findings and Gaps

  • Binding Affinity: No direct studies on the target compound’s receptor binding are available. However, analogs like (2R,S)-propan-2-ol derivatives () show moderate α1/β1-adrenoceptor affinity (IC₅₀: 10–50 µM), suggesting the target may exhibit similar activity .
  • Toxicity: Piperidine derivatives are generally well-tolerated, but the dimethyl substitution could increase hepatotoxicity risk, as observed in related amines (e.g., 6-aminopenicillanic acid derivatives in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.